molecular formula C11H15NO2S B13284044 N-(Cyclopropylmethyl)-3-methanesulfonylaniline

N-(Cyclopropylmethyl)-3-methanesulfonylaniline

Cat. No.: B13284044
M. Wt: 225.31 g/mol
InChI Key: ILHJRGHZLPKXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-3-methanesulfonylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a methanesulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-3-methanesulfonylaniline typically involves the reaction of 3-methanesulfonylaniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the aniline nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-3-methanesulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group or the aromatic ring.

    Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halides or other electrophiles can react with the aniline nitrogen under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the methanesulfonyl group or the aromatic ring.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-3-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-3-methanesulfonylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group and the methanesulfonyl group can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-aniline: Lacks the methanesulfonyl group, which may result in different chemical and biological properties.

    3-Methanesulfonylaniline:

    N-(Cyclopropylmethyl)-4-methanesulfonylaniline: Similar structure but with the methanesulfonyl group at the 4-position, which can influence its chemical behavior.

Uniqueness

N-(Cyclopropylmethyl)-3-methanesulfonylaniline is unique due to the presence of both the cyclopropylmethyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-methylsulfonylaniline

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3

InChI Key

ILHJRGHZLPKXNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.